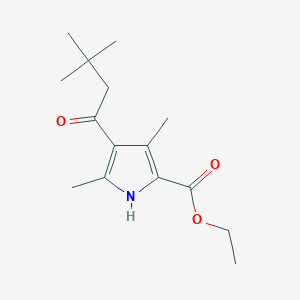![molecular formula C22H23ClFN3O B5557637 N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)
N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds featuring pyrazole and phenyl groups have been extensively studied due to their potential biological activities and applications in various fields of chemistry. The structure of interest incorporates a pyrazole ring fused with chlorophenyl and fluorophenyl groups, suggesting a complex synthesis pathway and significant chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and reductive amination processes. For example, Bawa et al. (2009) described the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent, indicating a possible pathway for synthesizing similar structures (Bawa, Ahmad, & Kumar, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and a central pyrazole moiety, leading to planar structures with potential for significant π-π interactions. Structural characterization through X-ray crystallography provides insights into the conformation and orientation of the substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets. Kariuki et al. (2021) highlighted the isostructural nature of synthesized thiazoles, emphasizing the role of crystallization in determining structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propiedades
IUPAC Name |
N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O/c1-26(18-10-12-28-13-11-18)14-16-15-27(19-8-6-17(24)7-9-19)25-22(16)20-4-2-3-5-21(20)23/h2-9,15,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNUAJUNHVAURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN(N=C1C2=CC=CC=C2Cl)C3=CC=C(C=C3)F)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)
![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)


